N-(4-carbamoylphenyl)pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-carbamoylphenyl)pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c13-10(17)8-2-4-9(5-3-8)16-12(18)11-14-6-1-7-15-11/h1-7H,(H2,13,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXZRDPDHFQUTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=O)NC2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylphenyl)pyrimidine-2-carboxamide typically involves the reaction of 4-aminobenzamide with pyrimidine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylphenyl)pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyrimidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4-carbamoylphenyl)pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(4-carbamoylphenyl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, such as inhibiting inflammatory mediators or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key differences between N-(4-carbamoylphenyl)pyrimidine-2-carboxamide and analogous compounds:
Key Observations
The dual pyrimidine core in introduces additional hydrogen-bonding sites, which may enhance target affinity but complicate pharmacokinetics.
Substituent Effects :
- The carbamoyl group in the target compound offers moderate polarity, balancing solubility and membrane permeability. In contrast, the sulfamoyl group in increases acidity (pKa ~1–2) and may improve solubility at physiological pH.
- Bromophenyl and trifluoromethyl groups in enhance lipophilicity and metabolic stability but may introduce toxicity risks.
Scaffold Flexibility :
- The rigid pyrimidine core in the target compound limits conformational flexibility, favoring interactions with well-defined binding sites. By contrast, compounds like and incorporate rotatable bonds (5–7), enabling adaptability to diverse targets but increasing entropic penalties upon binding.
Biological Activity
N-(4-Carbamoylphenyl)pyrimidine-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies that highlight its pharmacological properties, structure-activity relationships (SAR), and mechanisms of action.
Overview of Biological Activity
The biological activity of this compound has been investigated primarily in the context of its anticancer properties and its role as an enzyme inhibitor. The compound's structure allows it to interact with specific biological targets, leading to significant effects on cell proliferation and apoptosis in various cancer cell lines.
Anticancer Properties
Recent studies have shown that this compound exhibits notable cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound demonstrated IC50 values in the nanomolar range, indicating potent anti-proliferative activity.
| Cell Line | IC50 (nM) |
|---|---|
| MCF-7 | 45–97 |
| HCT-116 | 6–99 |
| HepG-2 | 48–90 |
The compound's mechanism of action involves the inhibition of cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. Inhibiting CDK2 leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound has been critical in optimizing its efficacy. Variations in substituents on the pyrimidine ring and the phenyl group have been explored to enhance biological activity. For instance, modifications that increase lipophilicity or introduce electron-withdrawing groups have shown improved binding affinity to target enzymes .
Inhibitory Effects on Enzymes
In addition to its anticancer properties, this compound has been studied for its inhibitory effects on various enzymes involved in lipid metabolism. Specifically, it has been identified as a selective inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in the biosynthesis of bioactive lipids. This inhibition can lead to altered levels of endocannabinoids, impacting neurobehavioral outcomes .
Case Studies and Research Findings
- Cell Cycle Arrest and Apoptosis Induction : In vitro studies demonstrated that treatment with this compound resulted in significant alterations in cell cycle progression and induction of apoptosis in HCT-116 cells. Flow cytometry analysis revealed an increase in the sub-G1 population, indicative of apoptotic cells .
- Molecular Docking Studies : Computational studies utilizing molecular docking simulations have shown that this compound fits well into the active site of CDK2, forming essential hydrogen bonds with key residues. This structural insight aids in understanding the compound's mechanism at a molecular level .
- In Vivo Studies : Preliminary animal studies have suggested that administration of this compound can lead to significant tumor reduction without notable toxicity, highlighting its potential for therapeutic application .
Q & A
Q. What synthetic routes are recommended for preparing N-(4-carbamoylphenyl)pyrimidine-2-carboxamide and its derivatives?
The synthesis typically involves coupling pyrimidine-2-carboxylic acid derivatives with substituted anilines. For example:
- Stepwise coupling : React N-(4-aminophenyl)carbamide with pyrimidine-2-carbonyl chloride in the presence of N,N-diisopropylethylamine (DIPEA) in acetonitrile at 0–25°C .
- Microwave-assisted synthesis : Optimize yields by using controlled microwave irradiation (80–120°C) for cyclization or sulfonamide formation .
- Purification : Flash chromatography (MeOH/CHCl₃) or recrystallization (EtOH) is critical for isolating high-purity products, with yields ranging from 38% to 60% depending on substituents .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- NMR spectroscopy : Analyze ¹H and ¹³C NMR spectra for characteristic peaks (e.g., pyrimidine protons at δ 8.5–9.0 ppm, carboxamide NH at δ 10–12 ppm). Coupling constants (J = 5–12 Hz) confirm aromatic substitution patterns .
- HRMS : Validate molecular formulas (e.g., [M+H]⁺ at m/z 613.2349 for C₃₁H₃₃N₈O₄S) .
- IR spectroscopy : Identify carboxamide C=O stretches (~1650–1700 cm⁻¹) and NH bending (~1550 cm⁻¹) .
Q. How can computational methods predict the biological activity of this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets like the SARS-CoV-2 spike glycoprotein. Focus on binding energy (ΔG) and hydrogen-bonding networks .
- MD simulations : Assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å over 100 ns) to prioritize derivatives for synthesis .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s structure?
- Data collection : Use a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Optimize data-to-parameter ratios (>15:1) to reduce overfitting .
- Refinement : SHELXL refinement (R factor < 0.06) with anisotropic displacement parameters for non-H atoms. Key metrics: monoclinic space group P2₁/c, unit cell dimensions (a = 9.992 Å, b = 9.978 Å, c = 31.197 Å, β = 92.5°) .
- Validation : Check for π-π stacking (3.5–4.0 Å) and hydrogen bonds (N–H···O/N) in the crystal lattice .
Q. How should researchers address discrepancies between spectroscopic and crystallographic data?
- Cross-validation : Compare experimental NMR/HRMS data with simulated spectra (e.g., Gaussian DFT calculations). For example, pyrimidine ring protons may exhibit unexpected splitting due to crystal packing effects .
- Dynamic effects : Use variable-temperature NMR to detect conformational flexibility that X-ray structures may not capture .
Q. What strategies optimize structure-activity relationship (SAR) studies for derivatives?
- Substituent variation : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the pyrimidine 4-position to enhance metabolic stability .
- Bioisosteric replacement : Replace the carbamoyl group with sulfonamide to modulate solubility and target affinity .
- In vitro assays : Prioritize derivatives with IC₅₀ < 1 μM in enzyme inhibition assays (e.g., glucokinase activation) and validate selectivity via counter-screening .
Q. How can computational and experimental data be integrated to refine binding hypotheses?
- Free-energy perturbation (FEP) : Quantify the impact of substituents (e.g., methyl vs. cyclopropyl) on binding free energy to guide synthetic efforts .
- Electrophilic footprinting : Use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes in target proteins upon ligand binding .
Methodological Considerations
- Contradiction resolution : If SAR data conflict with docking predictions (e.g., a low-activity derivative shows strong binding), re-evaluate protonation states or solvation effects in simulations .
- Data reproducibility : Ensure reaction conditions (e.g., anhydrous acetonitrile, inert atmosphere) are strictly controlled to mitigate batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
